N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride
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Overview
Description
The compound contains several interesting functional groups, including a benzo[d]thiazole, an isopropyl group, and a tetrahydrothieno[2,3-c]pyridine. These groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. Detailed analysis would require more specific information or computational modeling .Scientific Research Applications
VEGF Receptor-2 Inhibition :
- Substituted benzamides, similar in structure to the compound , have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds show promising efficacy in human lung and colon carcinoma models (Borzilleri et al., 2006).
Potential Antipsychotic Agents :
- Heterocyclic analogues of carboxamides have been evaluated as potential antipsychotic agents. These compounds show binding to dopamine and serotonin receptors and possess in vivo activity against apomorphine-induced responses in mice, indicating their potential in antipsychotic drug development (Norman et al., 1996).
Synthesis of Heterocyclic Derivatives :
- Studies on benzo[b]thiophen-2-yl-hydrazonoesters, which share a structural similarity with the compound, have led to the synthesis of various pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. These compounds have diverse applications in medicinal chemistry (Mohareb et al., 2004).
Antibacterial Agents :
- Novel analogs of substituted benzothiazoles, similar to the compound , have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds demonstrate potential as antibacterial agents at non-cytotoxic concentrations (Palkar et al., 2017).
Synthesis of Pyrimidine Derivatives :
- The synthesis of 1,2,3,4-tetrahydropyrimidine-2-thione and their derivatives, which are structurally related to the compound, has been explored. These derivatives are valuable in the development of new pharmaceuticals (Fadda et al., 2013).
Antimicrobial Study of Substituted 2-Aminobenzothiazoles :
- Substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds have shown good to moderate activity against selected bacterial and fungal strains, indicating their potential in antimicrobial therapy (Anuse et al., 2019).
Thiopeptide Antibiotic Synthesis :
- The total synthesis of the thiopeptide antibiotic amythiamicin D, which includes a thiazole building block, highlights the potential of similar compounds in developing new antibiotics with activity against resistant strains like MRSA and malaria (Hughes et al., 2005).
Mechanism of Action
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes . COX enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . These enzymes are key players in the inflammatory response, and their inhibition can lead to anti-inflammatory effects .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition suppresses the conversion of arachidonic acid into inflammatory mediators, thereby reducing inflammation . The compound’s mode of action is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs), which also work by suppressing COX enzymes .
Biochemical Pathways
The compound affects the arachidonic acid pathway , which is involved in the production of inflammatory mediators . By inhibiting COX enzymes, the compound prevents the conversion of arachidonic acid into thromboxane, prostaglandins, and prostacyclin . This leads to a decrease in these inflammatory mediators, thereby reducing inflammation .
Pharmacokinetics
The compound’s anti-inflammatory effects suggest that it is likely absorbed and distributed in the body in a manner that allows it to reach and inhibit cox enzymes .
Result of Action
The inhibition of COX enzymes by this compound leads to a reduction in the production of inflammatory mediators . This results in a decrease in inflammation, making the compound potentially useful for treating conditions characterized by inflammation . The compound has been shown to have significant anti-inflammatory activity in vitro .
Future Directions
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-1,3-benzothiazole-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4OS3.ClH/c1-14(2)29-12-11-15-20(13-29)33-24(21(15)23-26-16-7-3-5-9-18(16)31-23)28-22(30)25-27-17-8-4-6-10-19(17)32-25;/h3-10,14H,11-13H2,1-2H3,(H,28,30);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAULQBLFPHMNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=NC6=CC=CC=C6S5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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